molecular formula C16H28O6P2 B1329397 Tetraethyl p-xylylenediphosphonate CAS No. 4546-04-7

Tetraethyl p-xylylenediphosphonate

Cat. No. B1329397
CAS RN: 4546-04-7
M. Wt: 378.34 g/mol
InChI Key: XTKQUBKFKSHRPS-UHFFFAOYSA-N
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Description

Tetraethyl p-xylylenediphosphonate is a chemical compound that serves as a precursor for various materials with potential applications in different fields. It is particularly relevant in the synthesis of hybrid materials and polymers, as well as in the extraction of precious metals like gold from solutions. The compound's structure allows it to form complexes with metal ions, which can be exploited in various chemical processes.

Synthesis Analysis

The synthesis of materials derived from tetraethyl p-xylylenediphosphonate involves hydrothermal methods and interfacial polycondensation techniques. For instance, a new lead diphosphonate was synthesized hydrothermally from tetraethyl p-xylylenediphosphonate and lead nitrate, resulting in a crystalline material with a three-dimensional structure . Similarly, poly(p-xylylene tetrasulfide) was synthesized from 1,4-bis(chloromethyl)-benzene and sodium tetrasulfide using interfacial polycondensation, which was facilitated by phase transfer catalysts .

Molecular Structure Analysis

The molecular structure of materials derived from tetraethyl p-xylylenediphosphonate has been characterized using various analytical techniques. X-ray powder diffraction data helped in solving and refining the structure of the synthesized lead diphosphonate, revealing a monoclinic space group with specific lattice parameters . The structure of the synthesized poly(p-xylylene tetrasulfide) was confirmed through elemental analysis, attenuated total reflectance Fourier transform infrared spectroscopy, Raman spectroscopy, and X-ray diffraction .

Chemical Reactions Analysis

Tetraethyl p-xylylenediphosphonate participates in reactions that lead to the formation of complexes with metal ions. For example, the compound has been used to selectively recover gold from hydrochloric acid solutions through solvent extraction, forming a 1:1 solvating complex with gold ions . This demonstrates the compound's ability to interact with metal ions, which is crucial for its application in metal recovery processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of materials derived from tetraethyl p-xylylenediphosphonate have been extensively studied. The thermal behavior of poly(p-xylylene tetrasulfide) was characterized using differential scanning calorimetry and thermogravimetric analysis, and its degradation kinetics were analyzed using the Friedman method . The crystal structure of the synthesized lead diphosphonate was complemented with thermogravimetric and IR spectroscopic studies to understand its stability and bonding . These analyses provide insights into the stability and durability of the materials, which are important for their practical applications.

Scientific Research Applications

Flame Retardant Applications

Tetraethyl p-xylylenediphosphonate and its derivatives have shown significant potential as flame retardants. In a study focusing on cotton fabric, piperazine-phosphonates derivatives, closely related to Tetraethyl p-xylylenediphosphonate, were investigated for their thermal decomposition and flame retardant properties. The research demonstrated that these compounds, when applied to cotton fabric, influence the thermal degradation process, offering flame retardant properties (Nguyen et al., 2014).

Solvent Extraction in Metal Recovery

In the context of metal recovery, derivatives of Tetraethyl p-xylylenediphosphonate, such as tetrabutyl 1,3-xylylenediphosphonate, have been used for the solvent extraction of precious metals. This process is particularly effective in the extraction of gold from hydrochloric acid solutions, showcasing the compound's potential in selective metal recovery processes (Chowdhury & Kamata, 1997).

Synthesis and Structure of Hybrid Materials

Tetraethyl p-xylylenediphosphonate plays a crucial role in the synthesis of novel hybrid materials. A study involving the hydrothermal synthesis of a new lead diphosphonate from tetraethyl α,α′-p-xylenediphos-phonate and Pb(NO3)2 revealed a unique crystal structure. This structure is significant for understanding the material's properties, which can have applications in various fields, such as electronics and optics (Irran et al., 2003).

Metal Phosphonates Synthesis

Tetraethyl p-xylylenediphosphonate is instrumental in the synthesis of new metal phosphonates. These compounds have been studied for their structural and thermal properties, indicating potential applications in materials science and coordination chemistry (Yang et al., 2014).

Biocompatible Applications

In a biomedical context, derivatives of Tetraethyl p-xylylenediphosphonate have been used to create Fe3O4 magnetic nanoparticles for the removal of uranyl ions from blood. This approach demonstrates the compound's potential in biocompatible applications, especially in the field of medical detoxification and treatment of metal poisoning (Wang et al., 2006).

Polymer Science

Tetraethyl p-xylylenediphosphonate has also been explored in polymer science. For instance, the synthesis of poly(phenylene vinylene) films, derived from a precursor involving p-xylylene bis(tetrahydrothiophenium chloride) closely related to Tetraethyl p-xylylenediphosphonate, demonstrates the compound's applicability in developing novel polymeric materials with potential in electronics and optoelectronics (Mertens et al., 1992).

Future Directions

Tetraethyl p-xylylenediphosphonate has been used in the development of a new olefin-linked covalent organic framework (COF) that exhibits a fluorescence quantum yield of up to 41%, which constitutes the new record value among COFs . This suggests potential future directions in the field of luminescent materials.

properties

IUPAC Name

1,4-bis(diethoxyphosphorylmethyl)benzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H28O6P2/c1-5-19-23(17,20-6-2)13-15-9-11-16(12-10-15)14-24(18,21-7-3)22-8-4/h9-12H,5-8,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKQUBKFKSHRPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10952864
Record name Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)
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Molecular Weight

378.34 g/mol
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Product Name

Tetraethyl p-xylylenediphosphonate

CAS RN

4546-04-7
Record name P,P,P′,P′-Tetraethyl P,P′-[1,4-phenylenebis(methylene)]bis[phosphonate]
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Record name Phosphonic acid, P,P'-(1,4-phenylenebis(methylene))bis-, P,P,P',P'-tetraethyl ester
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Record name Tetraethyl p-xylylenediphosphonate
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Record name Phosphonic acid, P,P'-[1,4-phenylenebis(methylene)]bis-, P,P,P',P'-tetraethyl ester
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Record name Tetraethyl [1,4-phenylenebis(methylene)]bis(phosphonate)
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Record name Tetraethyl [1,4-phenylenebis(methylene)]bisphosphonate
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Record name Tetraethyl p-xylylenediphosphonate
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Synthesis routes and methods I

Procedure details

α, α′-Dibromo-p-xylene (5.28 g, 20 mmol, 1 equiv.) and triethyl phosphite (10.3 mL, 60 mmol, 3 equiv.) were placed in a flask with a magnetic stirring bar. A distillation apparatus was attached to collect ethyl bromide formed along with the reaction. The mixture was immersed in an oil bath and heated to 130° C. for 2 h. After cooling down, white crystal crushed out and recrystalized from hexane to give the product (6.74 g, 89% yield). 1H NMR (CDCl3) δ7.24 (s, 4H), 4.00 (m, 8H), 3.12 (d, 4H, J=20.2 Hz), 1.23 (t, 12H, J=7.0 Hz).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of α,α′-dichloro-p-xylene (20 g, 0.114 mol) and triethyl phosphite (60 ml) was refluxed at 180° C. overnight. 80 ml of hexanes was added, and white crystals were formed immediately. Then the mixture was cooled at 0° C., and the product was collected, washed three times with 40 ml of hexanes and isolated in 94.4% (40.8 g) yield.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
PG Chantrell, CA Pearce, CR Toyer… - Journal of Applied …, 1965 - Wiley Online Library
… Phosphorus pentachloride (77.5 g.) and tetraethyl p-xylylenediphosphonate were mixed and heated slowly in an oil bath to 140". The residue, after distillation of the ethyl chloride and …
Number of citations: 3 onlinelibrary.wiley.com
H Li, W Wang, J Fu, Y Liang - Journal of Physics and Chemistry of Solids, 2014 - Elsevier
… In a typical preparation procedure, a mixture of tetraethyl p-xylylenediphosphonate (0.03 mmol) and triethylamine (0.05 ml) was mixed in a solution of 8 ml deionized water and 2 ml …
Number of citations: 1 www.sciencedirect.com
H Li, G Zhu, X Guo, F Sun, H Ren, Y Chen, S Qiu - 2006 - Wiley Online Library
… Synthesis of Co 2 (H 2 O) 2 [O 3 PCH 2 (C 6 H 4 )CH 2 PO 3 ]: As a typical preparation procedure, a mixture of tetraethyl p-xylylenediphosphonate (0.03 mmol) and Co(NO 3 ) 2 ·4H 2 O (…
S Konar, J Zoń, AV Prosvirin, KR Dunbar… - Inorganic …, 2007 - ACS Publications
… Tetraethyl p-xylylenediphosphonate was obtained according to the procedure reported in … Six grams (16.56 mmol) of tetraethyl p-xylylenediphosphonate was then dissolved in HCl (40 …
Number of citations: 88 pubs.acs.org
H Wang, N Song, H Li, Y Li, X Li - Synthetic metals, 2005 - Elsevier
… Anhydrous DMF (70 ml) was added to this flask and then added a solution of the tetraethyl-p-xylylenediphosphonate (14.5 g, 38.46 mmol) in Anhydrous DMF (70 ml) over 25 min. …
Number of citations: 31 www.sciencedirect.com
N Benfaremo, DJ Sandman, S Tripathy, J Kumar… - …, 1998 - ACS Publications
… Preparation of Tetraethyl-p-xylylenediphosphonate (1). To a 100 mL round-bottom flask fitted with a reflux condenser and gas bubbler and containing triethyl phosphite (38 g, 228 mmol) …
Number of citations: 60 pubs.acs.org
K Tajima, L Li, SI Stupp - Journal of the American Chemical …, 2006 - ACS Publications
Novel hybrid materials containing silicate and charged oligo(p-phenylene vinylene) (OPV) amphiphiles were fabricated in one step by spin casting using evaporation-induced self …
Number of citations: 48 pubs.acs.org
H Nagashima, M Saito, H Nakamura, T Yasuda… - Organic …, 2010 - Elsevier
… The materials were synthesized by means of Horner–Wadsworth–Emmons reaction of corresponding aldehydes and tetraethyl p-xylylenediphosphonate [12]. These compounds were …
Number of citations: 20 www.sciencedirect.com
SO Kim, KH Lee, GY Kim, JH Seo, YK Kim, SS Yoon - Synthetic Metals, 2010 - Elsevier
… To a solution of tetraethyl p-xylylenediphosphonate (0.18 g, 0.47 mmol) and 7-diphenylamino-9,9-diethylfluorene-2-carbaldehyde (0.40 g, 0.95 mmol) in THF (10 mL) placed in an ice …
Number of citations: 98 www.sciencedirect.com
M Chen, D Wang, M Li, Y He, T He, M Chen, Y Hu… - ACS …, 2022 - ACS Publications
… Cerium(III) nitrate hexahydrate [Sr(NO 3 ) 2 ·6H 2 O, 99.9%], cerium(III) nitrate heptahydrate [Ce(NO 3 ) 3 ·7H 2 O, 99.9%], and tetraethyl p-xylylenediphosphonate C 16 H 28 O6P 7 (>…
Number of citations: 25 pubs.acs.org

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